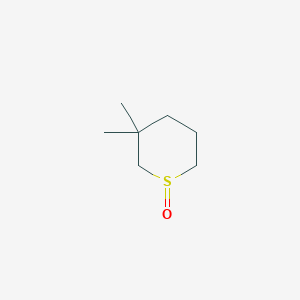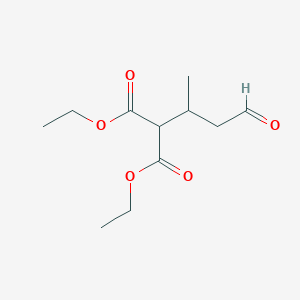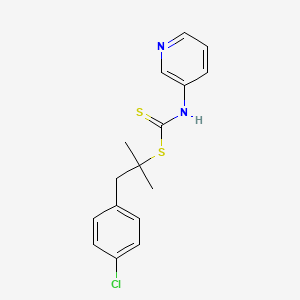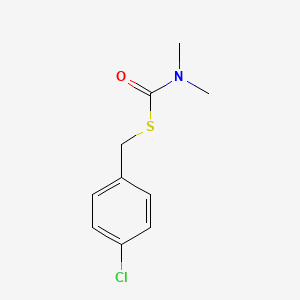
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom, two methyl groups, a carbonyl group, and a carboxamide group attached to the thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the thiazole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Condensation Reactions: The carbonyl and carboxamide groups can participate in condensation reactions with other carbonyl compounds or amines.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiazolidines
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals, agrochemicals, or materials science.
Mécanisme D'action
The mechanism of action of 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-oxo-1,2-thiazole-2(3H)-carboxamide: Lacks the two methyl groups.
N,5-Dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide: Lacks the bromine atom.
4-Bromo-N-methyl-3-oxo-1,2-thiazole-2(3H)-carboxamide: Has only one methyl group.
Uniqueness
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide is unique due to the combination of its bromine atom, two methyl groups, and carboxamide functionality, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
26541-82-2 |
|---|---|
Formule moléculaire |
C6H7BrN2O2S |
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
4-bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-3-4(7)5(10)9(12-3)6(11)8-2/h1-2H3,(H,8,11) |
Clé InChI |
DZTBMORSQXCVFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(S1)C(=O)NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)

![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)


![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)



